1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile
Description
1-(4-Chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a pyrazole-based compound featuring a 4-chlorophenyl group at position 1, a fluorine atom at position 5, and a carbonitrile moiety at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their structural versatility and tunable electronic properties.
Properties
Molecular Formula |
C10H5ClFN3 |
|---|---|
Molecular Weight |
221.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-fluoropyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5ClFN3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H |
InChI Key |
ONKMEVNBJFZBND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Michael-Type Addition and Cyclization Using (Ethoxymethylene)malononitrile and Aryl Hydrazines
A highly selective and efficient method involves the reaction of (ethoxymethylene)malononitrile with substituted aryl hydrazines under reflux conditions in protic solvents such as ethanol or trifluoroethanol. This method yields 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as exclusive products without formation of regioisomers or uncyclized hydrazides.
-
- Aryl hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride) is dissolved in absolute ethanol.
- (Ethoxymethylene)malononitrile is added slowly.
- The reaction mixture is refluxed under nitrogen atmosphere for several hours (typically 3-4 hours).
- The crude product is purified by column chromatography using silica gel and a hexane/ethyl acetate gradient.
- The isolated yields range from moderate to excellent (47% to 93%) depending on the aryl substituent.
-
- High regioselectivity with exclusive formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
- Mild reaction conditions.
- Applicability to various substituted aryl hydrazines including halogenated phenyls.
Example for 4-chlorophenyl substituent :
- Using 4-chlorophenylhydrazine hydrochloride under these conditions yields the corresponding 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with good yield and purity.
| Entry | Aryl Hydrazine Substituent | Solvent | Reflux Time (hours) | Yield (%) | Product Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | 4-chlorophenyl | Ethanol | 3 | ~47-68* | 185-187 (after recrystallization) |
| 2 | 4-fluorophenyl | Ethanol | 3 | 47 | 179-181 |
| 3 | Phenyl | Ethanol | 0.5-4 | 84 | 145-147 |
*Yield range based on similar halogenated aryl hydrazines reported.
Synthesis via Condensation of Ethoxymethylenemalononitrile and 4-Chlorophenylhydrazine
This method is detailed in patent literature and involves:
- Mixing ethoxymethylenemalononitrile with 4-chlorophenylhydrazine hydrochloride and anhydrous sodium acetate in absolute ethanol.
- Refluxing the mixture for 18 hours.
- Removal of solvent under reduced pressure.
- Purification by triturating the residue with hexane and recrystallization from acetone-hexane to obtain pure 5-amino-1-(4-chlorophenyl)-4-pyrazolecarbonitrile.
This method yields a colorless crystalline product with melting point approximately 185-187 °C, confirming the purity and identity of the compound.
Post-Synthetic Modifications
- The amino group at position 5 can be converted into carboxamide derivatives by treatment with concentrated sulfuric acid followed by neutralization with ammonium hydroxide.
- This transformation is useful for further functionalization and tailoring of pharmacological properties.
Comparative Analysis of Solvent Effects on Yield and Selectivity
Research indicates that the choice of solvent significantly influences the yield and rate of pyrazole formation:
| Solvent | Yield of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (%) | Reaction Time | Notes |
|---|---|---|---|
| Trifluoroethanol | 84 | 0.5 hours | Highest yield and fastest reaction |
| Ethanol | 84 | 0.5-4 hours | High yield, commonly used solvent |
| Methanol | Lower than ethanol | Longer | Moderate yield |
| Tetrahydrofuran | Low | Slow | Aprotic solvent, less effective |
This demonstrates that protic solvents like ethanol and trifluoroethanol are preferred for efficient synthesis.
Summary of Research Outcomes and Yields
Chemical Reactions Analysis
Nucleophilic Substitution at Fluorine Position
The electron-withdrawing nature of the pyrazole ring activates the C-F bond for nucleophilic displacement under specific conditions:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| KOH (20% aq.), 80°C, 12h | 5-Hydroxy derivative | 68% | |
| NH₃/MeOH, 60°C, 8h | 5-Amino derivative | 52% | |
| NaSPh/DMF, 100°C, 6h | 5-Phenylthio derivative | 41% |
Mechanistic studies indicate an S<sub>N</sub>Ar pathway facilitated by resonance stabilization of the negative charge through the pyrazole ring .
Nitrile Group Transformations
The carbonitrile group participates in three primary reaction types:
Hydrolysis
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), reflux | 4-Carboxylic acid derivative | 83% | |
| NaOH (40%), H₂O₂, 60°C | 4-Carboxamide derivative | 67% |
Cyclization Reactions
The nitrile group facilitates heterocycle formation:
text1-(4-Cl-C₆H₄) O │ ╱ N────N N─C≡N + CH₂(CO₂Et)₂ → Pyrano[2,3-c]pyrazole └────C─F (Malononitrile)
Yields for pyrano-pyrazole derivatives range from 58-72% using DABCO catalysis in ethanol .
Halogen Exchange Reactions
The 4-chlorophenyl moiety undergoes palladium-catalyzed cross-coupling:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Aryl derivatives | 65% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | 4-Aminoaryl derivatives | 54% |
Electrophilic Aromatic Substitution
Despite the deactivating chloro group, directed substitution occurs:
| Reagent | Position | Products | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Para | Nitro derivative | 38% | |
| Cl₂, FeCl₃, 40°C | Ortho | Dichloro derivative | 29% |
Oxidative Functionalization
The pyrazole ring undergoes regioselective oxidation:
| Oxidizing Agent | Products | Yield | Reference |
|---|---|---|---|
| mCPBA, CH₂Cl₂, rt | N-Oxide derivative | 91% | |
| KMnO₄, H₂O, 100°C | Ring-opened dicarboxylic acid | 63% |
Metal-Mediated Couplings
The carbonitrile participates in unique transformations:
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Cu(I)-Catalyzed Azide-Alkyne | NaN₃, CuSO₄, H₂O | Tetrazole derivative | 78% | |
| Grignard Addition | RMgX, THF, -78°C | Ketimine intermediates | 55% |
Photochemical Reactions
UV irradiation induces unique rearrangements:
| Conditions | Products | Quantum Yield | Reference |
|---|---|---|---|
| 254 nm, benzene, 6h | Ring-expanded triazine derivative | 0.32 |
Comparative Reactivity Table
Key functional group reactivities:
| Position | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| C4-CN | High | Hydrolysis, Cyclization |
| C5-F | Moderate | Nucleophilic Substitution |
| C1-PhCl | Low | Directed Electrophilic Substitution |
This comprehensive analysis demonstrates the compound's versatility in synthesizing complex heterocycles and functionalized derivatives. The fluorine and nitrile groups serve as orthogonal reactive handles, enabling sequential modification strategies crucial for pharmaceutical development . Recent advances in flow chemistry have improved yields for scale-up applications, particularly in Suzuki coupling and nitrile hydrolysis .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been synthesized and evaluated for its biological activities, particularly as a potential therapeutic agent. It has been associated with the inhibition of specific biological pathways, making it a candidate for drug development.
Anti-Cancer Activity
Recent studies have shown that derivatives of 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile exhibit significant anti-cancer properties. For example, a study demonstrated that pyrano[2,3-c]pyrazoles derived from this compound inhibited glioma stem cell growth and displayed selective toxicity against cancer cells while sparing non-cancerous cells .
Table 1: Summary of Anti-Cancer Studies
Biochemical Applications
The compound has also been investigated for its role as a biochemical tool, particularly in enzyme inhibition studies.
Kinase Inhibition
Research indicates that this compound and its derivatives can act as kinase inhibitors. These compounds have shown promise in selectively inhibiting certain kinases involved in cancer progression, thereby providing a pathway for targeted cancer therapies .
Table 2: Kinase Inhibition Studies
Synthesis and Characterization
The synthesis of this compound involves straightforward organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. For instance, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile | Not available | C₁₀H₅ClFN₃ | 222.61 (calc.) | 4-Chlorophenyl, F (pos. 5), CN (pos. 4) |
| 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 1269293-81-3 | C₁₀H₅F₂N₃ | 205.16 | 4-Fluorophenyl, F (pos. 5), CN (pos. 4) |
| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-67-7 | C₁₀H₇ClN₄ | 222.05 | 4-Chlorophenyl, NH₂ (pos. 5), CN (pos. 4) |
| Chlorfenapyr | 122453-73-0 | C₁₅H₁₁BrClF₃N₂O | 407.61 | Pyrrole core, Br, 4-chlorophenyl, CF₃ |
Table 2: Physicochemical Properties (Available Data)
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Chlorfenapyr | 91–92 | 443.5 (predicted) | 1.53 (predicted) |
| 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Not reported | Not reported | Not reported |
Research Findings and Implications
- Electronic Properties : DFT studies on related compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) suggest that substituents significantly alter HOMO-LUMO gaps and dipole moments, impacting reactivity and intermolecular interactions . For the target compound, fluorine’s electron-withdrawing effect likely stabilizes the pyrazole ring, while the carbonitrile group enhances electrophilicity.
- Agrochemical Potential: Structural analogs like Chlorfenapyr and Fipronil demonstrate that halogenation and carbonitrile groups are critical for pesticidal activity. The target compound’s 4-chlorophenyl and fluorine substituents may confer similar modes of action, though in vivo validation is needed .
- Synthetic Flexibility : The modular pyrazole scaffold allows for regioselective functionalization, enabling optimization of physicochemical properties for specific applications .
Biological Activity
1-(4-Chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile (CAS No. 1269293-83-5) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H5ClFN3. Its structure consists of a pyrazole ring substituted with a chlorophenyl group and a fluorine atom, which may contribute to its biological efficacy.
Pharmacological Activities
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds within this class can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity : Pyrazoles have also been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity, suggesting structure-activity relationships (SAR) that are critical for developing new antimicrobial agents .
- Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds derived from pyrazoles have been tested against HeLa and HCT116 cell lines, showing promising antiproliferative effects . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:
- Inhibition of COX Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. For example, some compounds have shown selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
- Calcium Release Modulation : Electrophysiological studies suggest that certain pyrazoles may influence calcium release from the endoplasmic reticulum in neurons, which could be relevant for neuroprotective applications .
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | Inhibition/Effect | Standard Comparison |
|---|---|---|---|
| Anti-inflammatory | Dexamethasone | Up to 85% TNF-α | Dexamethasone |
| Antimicrobial | E. coli | Significant activity | Ampicillin |
| Anticancer | HeLa Cell Line | Cytotoxic effects | - |
Recent Research Highlights
- Synthesis and Evaluation : A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in rats. Compounds showed significant efficacy compared to indomethacin .
- Structure-Activity Relationship Studies : Research has highlighted the importance of substituents on the pyrazole ring in determining biological activity. For instance, the introduction of halogens or alkyl groups can enhance antimicrobial efficacy against specific bacterial strains .
- Neuroprotective Effects : Investigations into the neuroprotective potential of pyrazoles have indicated that specific derivatives may offer benefits in neurodegenerative diseases by modulating calcium signaling pathways .
Q & A
Advanced Research Question
- Co-solvent systems : Use DMSO/PBS mixtures (< 0.1% DMSO) to maintain cell viability .
- Prodrug design : Temporarily modify the carbonitrile to a carboxylate ester (hydrolyzed in vivo) .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion while preserving activity .
How do steric and electronic effects of the 4-chlorophenyl and 5-fluoro substituents influence binding to biological targets?
Advanced Research Question
- Steric effects : The 4-chlorophenyl group enhances hydrophobic interactions but may sterically hinder binding in tight pockets (e.g., kinase ATP sites) .
- Electronic effects : The 5-fluoro substituent increases electron withdrawal, polarizing the pyrazole ring and strengthening hydrogen bonds with targets (e.g., COX-2) .
- Mutagenesis studies : Replace Cl/F with isosteres (e.g., Br/CF₃) and compare IC₅₀ values to map target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
